2-Bromo-4-nitrobenzenesulfonamide
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Overview
Description
2-Bromo-4-nitrobenzene-1-sulfonamide is an organic compound with the molecular formula C6H5BrN2O4S It is a derivative of benzene, featuring bromine, nitro, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-nitrobenzene-1-sulfonamide typically involves multiple steps, starting from benzene derivatives. One common method includes the bromination of 4-nitrobenzenesulfonamide. The process involves:
Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.
Sulfonation: Nitrobenzene is then sulfonated using fuming sulfuric acid to yield 4-nitrobenzenesulfonic acid.
Amidation: The sulfonic acid is converted to its sulfonamide derivative by reacting with ammonia or an amine.
Bromination: Finally, the sulfonamide is brominated using bromine in the presence of a catalyst such as iron(III) bromide to obtain 2-bromo-4-nitrobenzene-1-sulfonamide
Industrial Production Methods
Industrial production of 2-bromo-4-nitrobenzene-1-sulfonamide follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or alkoxides under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The sulfonamide group can undergo oxidation to form sulfonic acids or other derivatives
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, alkoxides), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium, copper).
Reduction: Reducing agents (e.g., hydrogen gas, sodium borohydride), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), solvents (e.g., water, acetic acid).
Major Products
Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 2-amino-4-bromobenzene-1-sulfonamide.
Oxidation: Formation of sulfonic acid derivatives.
Scientific Research Applications
2-Bromo-4-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-bromo-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, sulfonamide compounds are known to inhibit enzymes such as carbonic anhydrase by binding to the active site and blocking substrate access. This inhibition can lead to various pharmacological effects, including diuretic and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzenesulfonamide: Lacks the bromine substituent but shares similar sulfonamide and nitro functionalities.
2-Bromo-1-fluoro-4-nitrobenzene: Contains a fluorine atom instead of the sulfonamide group.
4-Bromo-1-nitrobenzene: Lacks the sulfonamide group but has similar bromine and nitro functionalities
Uniqueness
2-Bromo-4-nitrobenzene-1-sulfonamide is unique due to the presence of all three functional groups (bromine, nitro, and sulfonamide) on the benzene ring. This combination of functionalities imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H5BrN2O4S |
---|---|
Molecular Weight |
281.09 g/mol |
IUPAC Name |
2-bromo-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C6H5BrN2O4S/c7-5-3-4(9(10)11)1-2-6(5)14(8,12)13/h1-3H,(H2,8,12,13) |
InChI Key |
HEDITMITCYPBCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)S(=O)(=O)N |
Origin of Product |
United States |
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